19-Oic-deoxycorticosterone

mineralocorticoid biosynthesis 19-nor-DOC precursor urinary bioassay

19-Oic-deoxycorticosterone (19-oic-DOC; CAS 81309-33-3), systematically named 21-hydroxy-3,20-dioxopregn-4-en-19-oic acid, is a C19-carboxylated 21-hydroxysteroid that occupies a mechanistically unique position as the penultimate intermediate in the biosynthetic pathway from deoxycorticosterone (DOC) to the potent mineralocorticoid 19-nor-deoxycorticosterone (19-nor-DOC). It was first structurally identified and characterized in 1982 as a product of DOC metabolism by rat adrenal glands, with confirmation by GC-MS and HPLC against authentic standards.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 81309-33-3
Cat. No. B1211421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Oic-deoxycorticosterone
CAS81309-33-3
Synonyms19-oic-11-deoxycorticosterone
19-oic-21-hydroxy-4-pregnen-3,20-dione
19-oic-deoxycorticosterone
19-oic-DOC
deoxycorticosterone-19-oic
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O
InChIInChI=1S/C21H28O5/c1-20-8-7-16-14(15(20)4-5-17(20)18(24)11-22)3-2-12-10-13(23)6-9-21(12,16)19(25)26/h10,14-17,22H,2-9,11H2,1H3,(H,25,26)/t14-,15-,16-,17+,20-,21+/m0/s1
InChIKeyRUPOMAOZPOVHQZ-XYNCURNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Oic-deoxycorticosterone (CAS 81309-33-3): Chemical Identity, Biosynthetic Origin, and Procurement-Relevant Classification


19-Oic-deoxycorticosterone (19-oic-DOC; CAS 81309-33-3), systematically named 21-hydroxy-3,20-dioxopregn-4-en-19-oic acid, is a C19-carboxylated 21-hydroxysteroid that occupies a mechanistically unique position as the penultimate intermediate in the biosynthetic pathway from deoxycorticosterone (DOC) to the potent mineralocorticoid 19-nor-deoxycorticosterone (19-nor-DOC) [1]. It was first structurally identified and characterized in 1982 as a product of DOC metabolism by rat adrenal glands, with confirmation by GC-MS and HPLC against authentic standards [1]. The compound is formally classified under ChEBI (CHEBI:174827) as a 21-hydroxy steroid bearing a carboxylic acid moiety at the C19 angular methyl position [2]. Unlike its precursor 19-oxo-DOC, which retains the C19 aldehyde, 19-oic-DOC carries the fully oxidized carboxyl group, a structural feature that fundamentally alters its chemical reactivity, biological handling, and ultimate fate as a circulating pro-hormone destined for extra-adrenal conversion to 19-nor-DOC [1].

19-Oic-deoxycorticosterone (CAS 81309-33-3): Why In-Class 19-Oxygenated DOC Derivatives Cannot Be Interchanged


The three sequential 19-oxygenated metabolites of deoxycorticosterone—19-hydroxy-DOC (19-OH-DOC), 19-oxo-DOC, and 19-oic-DOC—are not functionally interchangeable despite their structural proximity within a single biosynthetic cascade. Direct comparative in vivo evidence demonstrates that 19-oic-DOC and 19-oxo-DOC produce divergent and even opposite effects on urinary electrolyte handling in the same adrenalectomized rat model, with 19-oic-DOC acting as a mineralocorticoid agonist (decreased urinary Na+/K+ ratio) while 19-oxo-DOC at matched low doses produces an anti-mineralocorticoid effect (increased Na+/K+ ratio) [1]. Furthermore, 19-oic-DOC uniquely undergoes spontaneous, non-enzymatic decarboxylation to 19-nor-DOC even under standard storage conditions at −20°C, a chemical instability not exhibited by 19-OH-DOC or 19-oxo-DOC [2]. This combination of distinct pharmacodynamic directionality and unique chemical liability means that selecting 19-oxo-DOC or 19-OH-DOC as a substitute for 19-oic-DOC in experimental protocols will yield fundamentally different biological readouts and handling requirements. The quantitative evidence substantiating these differentiation claims is detailed in the Evidence Guide below.

19-Oic-deoxycorticosterone (CAS 81309-33-3): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Low-Dose Precursor Efficacy: 19-Oic-DOC Generates Urinary 19-Nor-DOC at Doses Where 19-Oxo-DOC Fails

In a direct head-to-head comparison in adrenalectomized rats, 19-oic-DOC (administered as 19-oic-DOCA, the acetate form of the free acid) at the 1 μg dose produced a significant elevation of urinary-free 19-nor-DOC over the 0–2 hour collection period. In contrast, 19-oxo-DOC at the identical 1 μg dose failed to increase urinary-free 19-nor-DOC above baseline [1]. This demonstrates that 19-oic-DOC is an efficacious circulating precursor for 19-nor-DOC generation at a tenfold lower dose than 19-oxo-DOC requires (19-oxo-DOC generated elevated 19-nor-DOC only at the 10 μg dose). At the 10 μg dose, both compounds elevated urinary-free 19-nor-DOC, but only 19-oic-DOCA also increased conjugated 19-nor-DOC [1].

mineralocorticoid biosynthesis 19-nor-DOC precursor urinary bioassay adrenalectomized rat model

Divergent Mineralocorticoid Activity: 19-Oic-DOC Is an Agonist Whereas 19-Oxo-DOC Is an Antagonist at Low Dose

In the same adrenalectomized rat bioassay, the direction of mineralocorticoid activity for 19-oic-DOC and 19-oxo-DOC was opposite at the 1 μg dose. 19-oic-DOCA (10 μg) produced a decreased urinary Na+/K+ ratio—indicative of mineralocorticoid agonism—comparable to that produced by aldosterone and 19-nor-DOC (1 and 10 μg). In striking contrast, 1 μg 19-oxo-DOC produced an increased urinary Na+/K+ ratio, demonstrating an anti-mineralocorticoid (antagonist-like) effect [1]. Only at the higher 10 μg dose did 19-oxo-DOC lose this antagonist profile, likely due to partial metabolic conversion to 19-oic-DOC and subsequently to 19-nor-DOC [1]. This bidirectional pharmacodynamic divergence at the lower dose establishes that 19-oic-DOC and 19-oxo-DOC cannot be treated as interchangeable intermediates in mineralocorticoid axis studies.

mineralocorticoid receptor urinary Na+/K+ ratio electrolyte homeostasis agonist vs antagonist

Non-Enzymatic Decarboxylation Liability: 19-Oic-DOC Spontaneously Converts to 19-Nor-DOC at −20°C Storage

19-Oic-DOC possesses a unique chemical instability not shared by its 19-oxygenated analogs. When 19-oic-11-deoxycorticosterone was stored at −20°C for 1 month, it underwent spontaneous, non-enzymatic conversion to other steroids; structural analysis by HPLC and ¹H-NMR of the main degradation product identified it as 19-nor-11-deoxycorticosterone (19-nor-DOC) [1]. This decarboxylation occurs without any enzymatic catalysis, distinguishing 19-oic-DOC from 19-oxo-DOC and 19-OH-DOC, which are not reported to undergo analogous spontaneous degradation under identical storage conditions. The Ohta et al. (1988) study further demonstrated that the enzymatic conversion of 19-oxo-DOC to 19-oic-DOC is P-450(11)β-dependent, while the subsequent conversion of 19-oic-DOC to 19-nor-DOC proceeds non-enzymatically [1].

chemical stability non-enzymatic decarboxylation storage conditions 19-nor-DOC degradation product

Kidney Perfusion Conversion Kinetics: 19-Oic-DOC Accumulates as the Dominant Intermediate, Exceeding 19-Nor-DOC Formation by ~8.5-Fold

In an isolated perfused rat kidney model, when 19-oxo-DOC was added to the perfusate at a concentration of 10 μM, 71 ± 6% of the precursor was converted to 19-oic-DOC within 1 hour of perfusion, while only 8.3 ± 1.8% was converted to 19-nor-DOC [1]. This ~8.5-fold greater accumulation of 19-oic-DOC relative to 19-nor-DOC establishes 19-oic-DOC as the predominant steady-state intermediate in the renal 19-nor-DOC biosynthetic pathway. These data provide the first definitive evidence that 19-nor-DOC is produced in the kidney from adrenal-derived 19-oxygenated precursors, with 19-oic-DOC serving as the immediate and quantitatively dominant precursor [1]. This finding is consistent with the in vivo observation that 19-oic-DOC is the major circulating precursor form, as demonstrated by Melby et al. (1991) [2].

isolated perfused kidney steroid metabolism precursor conversion 19-nor-DOC biosynthesis

Terminal Adrenal Metabolite Status: 19-Oic-DOC Is the Final Product of DOC Metabolism in the Adrenal Gland

In rat adrenal incubations, Gomez-Sanchez et al. (1982) demonstrated that while adrenals possess the complete enzymatic machinery to convert DOC through 19-OH-DOC and 19-oxo-DOC to 19-oic-DOC, they cannot convert any of these oxygenated metabolites—including 19-oic-DOC—to 19-nor-DOC [1]. Independently, Watanabe et al. (1987) confirmed in bovine adrenal cortex in vitro that the pathway proceeds DOC → 19-OH-DOC → 19-oxo-DOC → 19-oic-DOC, with 19-oic-DOC identified as the final product of adrenal DOC metabolism; further conversion to 19-nor-DOC requires extra-adrenal tissues [2]. This tissue-specific metabolic blockade means that 19-oic-DOC is the obligatory circulating precursor that exits the adrenal gland for peripheral (primarily renal) conversion to the bioactive mineralocorticoid 19-nor-DOC.

adrenal steroidogenesis cytochrome P450 11β tissue-specific metabolism extra-adrenal conversion

19-Oic-deoxycorticosterone (CAS 81309-33-3): Evidence-Backed Research and Industrial Application Scenarios


Renal 19-Nor-DOC Biosynthesis and Mineralocorticoid Precursor Tracing Studies

19-Oic-DOC is the only compound in the 19-oxygenated DOC series demonstrated to function as both a circulating precursor and a direct substrate for renal 19-nor-DOC production. In isolated perfused rat kidney, 71 ± 6% of administered precursor accumulates as 19-oic-DOC, far exceeding 19-nor-DOC formation (8.3 ± 1.8%) [1]. This quantitative dominance, combined with the in vivo evidence that 19-oic-DOC generates urinary 19-nor-DOC at doses where 19-oxo-DOC is ineffective [2], makes 19-oic-DOC the mandatory reference compound for studies quantifying renal 19-nor-DOC biosynthetic capacity, precursor-product kinetics, or the role of extra-adrenal 19-nor-DOC formation in mineralocorticoid-dependent hypertension models.

Steroid Metabolomics LC-MS/MS Reference Standard for 19-Nor-DOC Pathway Profiling

For clinical or preclinical steroid metabolomics workflows targeting the 19-nor-DOC axis in hypertensive disorders, 19-oic-DOC serves as an essential analytical reference standard. Its position as the terminal adrenal metabolite that circulates to peripheral sites for bioactivation [3][4] means that plasma or urinary 19-oic-DOC levels directly reflect adrenal 19-oxygenation capacity. Importantly, its demonstrated spontaneous decarboxylation to 19-nor-DOC at −20°C [5] necessitates that any quantitative LC-MS/MS method include chromatographic resolution of 19-oic-DOC from 19-nor-DOC, with freshly prepared calibration standards and rigorous storage condition documentation—making high-purity, stability-certified 19-oic-DOC reference material a non-negotiable procurement requirement.

Mineralocorticoid Receptor Pharmacology: Agonist vs. Antagonist Discrimination Assays

The direct head-to-head evidence that 19-oic-DOC and 19-oxo-DOC produce opposite effects on urinary Na+/K+ ratio at the 1 μg dose—19-oic-DOC as agonist, 19-oxo-DOC as antagonist [2]—establishes 19-oic-DOC as a critical tool compound for mineralocorticoid receptor (MR) pharmacology studies. Researchers developing MR agonist/antagonist screening cascades or investigating ligand-specific MR conformational dynamics should include 19-oic-DOC as a precursor-probe that is converted to the potent MR agonist 19-nor-DOC (which exhibits ~3-fold higher MR affinity than its parent DOC and ~140% the receptor affinity of aldosterone in protein-free buffer [REFS-1 in Section 2]). Procurement of 19-oic-DOC specifically—rather than 19-oxo-DOC—is essential to avoid introducing antagonist activity that confounds MR activation readouts.

Adrenal vs. Extra-Adrenal Steroidogenesis Compartmentalization Studies

The unique tissue-specific metabolic barrier at the 19-oic-DOC → 19-nor-DOC step—where adrenal tissue cannot perform the conversion but kidney and other peripheral tissues can [3][4]—makes 19-oic-DOC the definitive probe for discriminating adrenal from extra-adrenal contributions to mineralocorticoid excess syndromes. Studies involving adrenal venous sampling, tissue explant incubations, or cell-type-specific steroidogenic enzyme profiling require 19-oic-DOC as the substrate to distinguish cytochrome P450 11β-dependent C19 oxidation (adrenal) from the non-enzymatic or tissue-specific decarboxylation step (extra-adrenal). This compartment-specific metabolic signature cannot be interrogated using DOC, 19-OH-DOC, or 19-oxo-DOC alone [3].

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